4-(3-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide
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Overview
Description
4-(3-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a thiadiazole moiety, and a chlorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide involves multiple steps, starting with the preparation of the piperazine ring and the thiadiazole moiety. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper. The final step involves coupling the chlorophenyl group with the piperazine-thiadiazole intermediate under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and oxidizing/reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
4-(3-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a particular enzyme’s active site, blocking its activity and altering metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(methyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide
- 4-(3-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(ethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide
Uniqueness
The uniqueness of 4-(3-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide lies in its specific structural features, such as the propan-2-yl group on the thiadiazole moiety
Properties
Molecular Formula |
C18H23ClN6O2S |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C18H23ClN6O2S/c1-12(2)16-22-23-17(28-16)21-15(26)11-20-18(27)25-8-6-24(7-9-25)14-5-3-4-13(19)10-14/h3-5,10,12H,6-9,11H2,1-2H3,(H,20,27)(H,21,23,26) |
InChI Key |
FCGNNXRETFQRBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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